Belumosudil

描述

This compound is an orally available small molecule inhibitor of the rho-associated, coiled-coil containing protein kinase that is used to treat refractory chronic graft-versus-host disease. This compound is associated with transient and usually mild elevations in serum aminotransferase levels during therapy but has yet to be linked to cases of clinically apparent acute liver injury.

This compound is an orally bioavailable inhibitor of Rho-associated coiled-coil kinase 2 (ROCK2; ROCK-II), with potential immunomodulating activity. Upon oral administration, this compound binds to and inhibits the serine/threonine kinase activity of ROCK2. This inhibits ROCK2-mediated signal transduction pathways and modulates various pro- and anti-inflammatory immune cell responses through the regulation of signal transducer and activator of transcription 3 and 5 (STAT3/STAT5) phosphorylation. This downregulates pro-inflammatory Th17 cells and increases regulatory T (Treg) cells. This compound also inhibits ROCK2-mediated fibrotic processes, including stress fiber formation, myofibroblast activation and pro-fibrotic gene transcription. ROCK2 is upregulated in various diseases, including various fibrotic, neurodegenerative and autoimmune diseases.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2021 and is indicated for graft versus host disease and immune system disease and has 9 investigational indications.

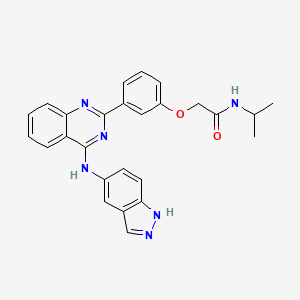

Structure

3D Structure

属性

IUPAC Name |

2-[3-[4-(1H-indazol-5-ylamino)quinazolin-2-yl]phenoxy]-N-propan-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N6O2/c1-16(2)28-24(33)15-34-20-7-5-6-17(13-20)25-30-23-9-4-3-8-21(23)26(31-25)29-19-10-11-22-18(12-19)14-27-32-22/h3-14,16H,15H2,1-2H3,(H,27,32)(H,28,33)(H,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKHIVNAUVKXIIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC5=C(C=C4)NN=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80238425 | |

| Record name | 2-[3-[4-(1H-Indazol-5-ylamino)-2-quinazolinyl]phenoxy]-N-(1-methylethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80238425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

682.6±55.0 | |

| Record name | Belumosudil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16703 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

Practically insoluble | |

| Record name | Belumosudil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16703 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

911417-87-3 | |

| Record name | 2-[3-[4-(1H-Indazol-5-ylamino)-2-quinazolinyl]phenoxy]-N-(1-methylethyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=911417-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Belumosudil [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0911417873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Belumosudil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16703 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-[3-[4-(1H-Indazol-5-ylamino)-2-quinazolinyl]phenoxy]-N-(1-methylethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80238425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Belumosudil | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/834YJF89WO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Belumosudil: A Technical Guide to ROCK2 Selectivity and Off-Target Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Belumosudil (formerly KD025, SLx-2119) is a first-in-class, orally bioavailable small molecule inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2).[1] It is approved for the treatment of chronic graft-versus-host disease (cGVHD) in patients who have failed at least two prior lines of systemic therapy.[1][2] The therapeutic efficacy of this compound is attributed to its selective inhibition of ROCK2, a serine/threonine kinase that plays a critical role in immune regulation and fibrotic processes.[2][3] By modulating the activity of ROCK2, this compound helps to rebalance the immune system, primarily by down-regulating pro-inflammatory Th17 cells and up-regulating regulatory T-cells (Tregs).[2][3] This technical guide provides an in-depth analysis of this compound's ROCK2 selectivity and its off-target effects, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

ROCK2 Selectivity: Quantitative Analysis

This compound exhibits significant selectivity for ROCK2 over the closely related ROCK1 isoform. This selectivity is crucial, as non-selective ROCK inhibition can be associated with adverse effects such as hypotension. The inhibitory activity of this compound against ROCK1 and ROCK2 has been quantified using in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) values consistently demonstrating a strong preference for ROCK2.

| Target Kinase | IC50 (nM) | Selectivity (ROCK1/ROCK2) |

| ROCK2 | 105 | ~228-fold |

| ROCK1 | 24,000 (24 µM) |

Table 1: Inhibitory Activity of this compound against ROCK1 and ROCK2.[4][5]

Experimental Protocol: In Vitro Kinase Inhibition Assay

The selectivity of this compound for ROCK2 over ROCK1 was determined using a radiometric in vitro kinase assay. The following protocol outlines the key steps in this procedure.

Objective: To determine the IC50 values of this compound for recombinant human ROCK1 and ROCK2.

Materials:

-

Recombinant human ROCK1 and ROCK2 enzymes

-

Synthetic peptide substrate (e.g., S6 Long peptide)

-

Adenosine triphosphate (ATP), including radiolabeled [γ-³³P]ATP

-

Assay Buffer (e.g., 50 mmol/L Tris, pH 7.5, 0.1 mmol/L EGTA, 10 mmol/L magnesium acetate, 1 mmol/L DTT)

-

This compound (serially diluted)

-

Phosphocellulose filter plates

-

Scintillation counter

Procedure:

-

Reaction Setup: Reactions are prepared in 96-well low-binding plates. Each well contains the assay buffer, a fixed concentration of the peptide substrate, and a specific concentration of this compound.

-

Enzyme Addition: The reaction is initiated by adding the respective kinase (ROCK1 or ROCK2) to the wells.

-

Phosphorylation Reaction: Radiolabeled [γ-³³P]ATP is added to start the phosphorylation of the substrate by the kinase. The reaction is incubated for a set period (e.g., 45 minutes) at room temperature.[6]

-

Reaction Termination: The reaction is stopped by the addition of an acidic solution (e.g., 3% phosphoric acid).[6]

-

Separation of Phosphorylated Substrate: The reaction mixture is transferred to a phosphocellulose filter plate. The phosphorylated peptide substrate binds to the filter, while the unreacted [γ-³³P]ATP is washed away.

-

Quantification: Scintillation fluid is added to each well of the dried filter plate, and the amount of incorporated ³³P is quantified using a scintillation counter.

-

Data Analysis: The percentage of kinase inhibition is calculated for each this compound concentration relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[5][6]

References

- 1. This compound [a.osmarks.net]

- 2. researchgate.net [researchgate.net]

- 3. ROCK2-Specific Inhibitor KD025 Suppresses Adipocyte Differentiation by Inhibiting Casein Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ROCK2 Inhibition With this compound (KD025) for the Treatment of Chronic Graft-Versus-Host Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Belumosudil's Impact on T Cell Subsets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Belumosudil (marketed as Rezurock®) is a selective inhibitor of Rho-associated coiled-coil-containing protein kinase 2 (ROCK2) that has demonstrated significant efficacy in the treatment of chronic graft-versus-host disease (cGVHD).[1][2] Its mechanism of action is intrinsically linked to the modulation of T cell-mediated immune responses. This technical guide provides an in-depth overview of the core effects of this compound on various T cell subsets, with a focus on the underlying signaling pathways, quantitative changes observed in clinical and preclinical studies, and detailed experimental protocols for the assessment of these effects.

Mechanism of Action: Targeting the ROCK2 Signaling Pathway

This compound's primary molecular target is ROCK2, a serine/threonine kinase that plays a crucial role in regulating cytoskeletal dynamics, cell migration, and, significantly, T cell differentiation and function.[3] By selectively inhibiting ROCK2, this compound effectively recalibrates the balance between pro-inflammatory and regulatory T cell populations.

The key signaling axis influenced by this compound is the STAT (Signal Transducer and Activator of Transcription) pathway. Specifically, ROCK2 inhibition by this compound leads to:

-

Downregulation of STAT3 Phosphorylation: This reduces the expression of RORγt, the master transcription factor for T helper 17 (Th17) cells. Consequently, the differentiation and pro-inflammatory activity of Th17 cells are suppressed.[1][2][4]

-

Upregulation of STAT5 Phosphorylation: This promotes the expression of Foxp3, the master transcription factor for regulatory T cells (Tregs). This leads to an increase in the number and suppressive function of Tregs.[1][2][4]

This dual action on the STAT3/STAT5 pathway results in a significant shift in the Th17/Treg ratio, favoring an anti-inflammatory and tolerogenic immune environment. This is a critical factor in mitigating the pathology of cGVHD, which is characterized by an imbalance between these T cell subsets.

Signaling Pathway Diagram

Caption: this compound inhibits ROCK2, leading to decreased STAT3 and increased STAT5 phosphorylation, which in turn suppresses Th17 and promotes Treg cell differentiation.

Quantitative Effects on T Cell Subsets

Clinical trials, most notably the ROCKstar study, and real-world data have provided quantitative evidence of this compound's impact on T cell populations in patients with cGVHD.

Table 1: Summary of T Cell Subset Changes in Peripheral Blood of cGVHD Patients Treated with this compound

| T Cell Subset | Change with this compound | Study | Patient Cohort | Key Findings |

| Regulatory T cells (Tregs) | Increased | ROCKstar Companion Study[4] | 20 patients with oral cGVHD | Significant increase in CD4+ Treg cells in peripheral blood and minor salivary glands. |

| Real-world study[5] | 67 patients with SR/SD cGVHD | Gradual improvement in immune subsets, including Tregs, at 1-year post-treatment. | ||

| T helper 17 (Th17) cells | Decreased | ROCKstar Companion Study[4] | 20 patients with oral cGVHD | Reduction in peripheral blood IL-17, a key cytokine produced by Th17 cells. |

| Preclinical studies[6] | In vitro and in vivo models | Downregulation of pro-inflammatory cytokines IL-21 and IL-17. | ||

| T follicular helper (Tfh) cells | Decreased | ROCKstar Study[1][2] | 132 patients with cGVHD | This compound reduces Tfh cells via downregulation of STAT3. |

| Preclinical studies[6] | In vitro models | Targeting ROCK2 in Tfh cells results in downregulation of IL-21. | ||

| Effector Memory T cells | Increased | ROCKstar Companion Study[4] | 20 patients with oral cGVHD | Statistically significant increase in effector memory T cells. |

Detailed Experimental Protocols

Flow Cytometry for T Cell Subset Analysis (Tregs and Th17)

This protocol outlines a general method for the immunophenotyping of Treg and Th17 cells from peripheral blood mononuclear cells (PBMCs).

Experimental Workflow Diagram

Caption: Workflow for isolating, staining, and analyzing T cell subsets from PBMCs using flow cytometry.

Materials:

-

Ficoll-Paque PLUS (or similar density gradient medium)

-

Phosphate-buffered saline (PBS)

-

Fetal bovine serum (FBS)

-

RPMI-1640 medium

-

Cell stimulation cocktail (e.g., Phorbol 12-myristate 13-acetate (PMA) and Ionomycin) + Protein transport inhibitor (e.g., Brefeldin A or Monensin) - for Th17 analysis

-

Fixation/Permeabilization Buffer Kit (e.g., from eBioscience™ or BD Biosciences™)

-

Fluorescently conjugated antibodies (see Table 2)

-

Flow cytometer

Table 2: Antibody Panel for Treg and Th17 Analysis

| Marker | Fluorochrome | Clone | Purpose |

| CD3 | e.g., APC-H7 | SK7 | Pan T cell marker |

| CD4 | e.g., PerCP-Cy5.5 | RPA-T4 | T helper cell marker |

| CD25 | e.g., PE | M-A251 | Treg marker (IL-2Rα) |

| CD127 | e.g., PE-Cy7 | A019D5 | Treg marker (low expression) |

| Foxp3 | e.g., Alexa Fluor 647 | 259D/C7 | Treg transcription factor |

| IL-17A | e.g., PE | eBio64DEC17 | Th17 cytokine |

Procedure:

-

PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.

-

Cell Stimulation (for Th17 analysis): Resuspend PBMCs at 1-2 x 10^6 cells/mL in complete RPMI-1640 medium. Stimulate cells with a cell stimulation cocktail in the presence of a protein transport inhibitor for 4-6 hours at 37°C.

-

Surface Staining: a. Wash cells with PBS containing 2% FBS. b. Resuspend cells in 100 µL of staining buffer and add surface antibodies (CD3, CD4, CD25, CD127). c. Incubate for 30 minutes at 4°C in the dark. d. Wash cells twice with staining buffer.

-

Fixation and Permeabilization: a. Resuspend the cell pellet in 1 mL of Fixation/Permeabilization working solution. b. Incubate for 30-60 minutes at 4°C in the dark. c. Wash cells with 1X Permeabilization Buffer.

-

Intracellular Staining: a. Resuspend the fixed and permeabilized cells in 100 µL of 1X Permeabilization Buffer. b. Add intracellular antibodies (Foxp3, IL-17A). c. Incubate for 30-60 minutes at 4°C in the dark. d. Wash cells twice with 1X Permeabilization Buffer.

-

Data Acquisition: Resuspend cells in staining buffer and acquire events on a flow cytometer.

-

Gating Strategy:

-

Gate on lymphocytes based on forward and side scatter.

-

Gate on single cells.

-

Gate on CD3+ T cells.

-

From the CD3+ population, gate on CD4+ T helper cells.

-

For Tregs: From the CD4+ population, gate on CD25+ and CD127low/- cells, then analyze for Foxp3 expression.

-

For Th17: From the CD4+ population, analyze for IL-17A expression.

-

Intracellular Staining for STAT3 and STAT5 Phosphorylation

This protocol describes the detection of phosphorylated STAT3 and STAT5 in T cells by flow cytometry.

Procedure:

-

Cell Preparation and Stimulation: a. Isolate PBMCs as described above. b. For in vitro studies, T cells can be pre-treated with this compound at various concentrations before stimulation. c. Stimulate cells with appropriate cytokines (e.g., IL-6 for pSTAT3, IL-2 for pSTAT5) for a short period (e.g., 15-30 minutes) at 37°C.

-

Fixation: Immediately after stimulation, fix the cells by adding pre-warmed Fixation Buffer (e.g., BD Phosflow™ Fix Buffer I) and incubate for 10-15 minutes at 37°C.

-

Permeabilization: a. Pellet the fixed cells and resuspend in ice-cold Permeabilization Buffer (e.g., BD Phosflow™ Perm Buffer III). b. Incubate on ice for 30 minutes.

-

Staining: a. Wash cells twice with staining buffer. b. Resuspend the cell pellet and add antibodies against surface markers (e.g., CD3, CD4) and phosphorylated STAT3 (e.g., pY705) and STAT5 (e.g., pY694). c. Incubate for 60 minutes at room temperature in the dark.

-

Data Acquisition and Analysis: Wash cells and acquire data on a flow cytometer. Analyze the median fluorescence intensity (MFI) of the phospho-specific antibodies within the gated T cell populations.

Conclusion

This compound's targeted inhibition of ROCK2 presents a potent mechanism for modulating T cell responses, particularly by rebalancing the Th17/Treg axis. The quantitative data from clinical trials robustly support its efficacy in patients with cGVHD. The provided experimental protocols offer a foundation for researchers to further investigate the nuanced effects of this compound and other ROCK2 inhibitors on T cell biology. A deeper understanding of these mechanisms will be pivotal for optimizing therapeutic strategies and expanding the application of this class of drugs in other immune-mediated diseases.

References

- 1. This compound reduces oral chronic graft-versus-host disease tissue inflammation and fibrosis: a ROCKstar companion study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound for chronic graft-versus-host disease after 2 or more prior lines of therapy: the ROCKstar Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Real-world experience of this compound and this compound/ruxolitinib combination in steroid-refractory chronic graft-versus-host disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Belumosudil's Regulatory Action on STAT3 and STAT5 Phosphorylation: A Technical Overview

Audience: Researchers, scientists, and drug development professionals.

Abstract: Belumosudil is an orally administered, selective inhibitor of Rho-associated coiled-coil–containing protein kinase 2 (ROCK2)[1][2][3][4]. Its therapeutic efficacy, particularly in the context of chronic graft-versus-host disease (cGVHD), is largely attributed to its unique ability to modulate the immune system by differentially regulating the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins 3 and 5[5][6][7]. By inhibiting ROCK2, this compound recalibrates the balance between pro-inflammatory T helper 17 (Th17) cells and immunosuppressive regulatory T cells (Tregs)[1][8][9]. This whitepaper provides an in-depth technical guide on the core mechanism of this compound, focusing on its effects on STAT3 and STAT5 signaling pathways, summarizing key quantitative findings, and detailing relevant experimental protocols.

Core Mechanism of Action: ROCK2 Inhibition and STAT Modulation

This compound's primary molecular target is ROCK2, an enzyme that plays a critical role in T-cell mediated immune responses and fibrotic processes[7][8][9]. The pathogenesis of cGVHD is characterized by an imbalance between pro-inflammatory Th17/T follicular helper (Tfh) cells and regulatory T (Treg) cells[7]. This compound restores immune homeostasis by intervening in this process through a dual-action mechanism on STAT3 and STAT5 phosphorylation.

-

Downregulation of STAT3 Phosphorylation: In inflammatory environments, ROCK2 activation promotes the phosphorylation of STAT3[3][7]. This leads to the increased expression of transcription factors like RORγt and IRF4, which are crucial for the differentiation and function of pro-inflammatory Th17 and Tfh cells[1][7]. These cells, in turn, secrete cytokines such as IL-17 and IL-21, driving inflammation and fibrosis[2][7]. This compound's selective inhibition of ROCK2 leads to the downregulation of STAT3 phosphorylation, thereby suppressing the Th17/Tfh cell lineage and reducing the production of these pro-inflammatory cytokines[1][2][7][9].

-

Upregulation of STAT5 Phosphorylation: Concurrently, selective ROCK2 inhibition by this compound enhances STAT5 phosphorylation[1][2][7]. STAT5 signaling is critical for the development, stability, and function of Tregs, which are essential for maintaining immune tolerance. By upregulating STAT5 phosphorylation, this compound promotes the expansion and suppressive capacity of Tregs[2][7].

This rebalancing of the Th17/Treg ratio is a key therapeutic effect, shifting the immune milieu from a pro-inflammatory and pro-fibrotic state towards one of regulation and homeostasis[1][5][8].

Caption: this compound inhibits ROCK2, leading to decreased pSTAT3 and increased pSTAT5.

Data on this compound's Pharmacodynamics and Clinical Efficacy

While specific quantitative data on the dose-dependent phosphorylation of STAT3/5 in primary patient cells is detailed in original study data, the public literature summarizes the key findings and pharmacodynamic properties of this compound.

| Parameter | Observation | Significance | Reference(s) |

| Selectivity | ~100-fold greater selectivity for ROCK2 over ROCK1. | Preferential targeting of ROCK2 is critical as this isoform is heavily implicated in pro-inflammatory and fibrotic signaling pathways. | [1][5][9] |

| IC50 | ROCK2: ~100 nMROCK1: ~3 µM | Demonstrates potent and selective inhibition of the primary target kinase. | [5] |

| STAT3 Regulation | Downregulates STAT3 phosphorylation. | Inhibits the signaling cascade that promotes Th17 and Tfh cell differentiation and function. | [1][2][7][9] |

| STAT5 Regulation | Upregulates STAT5 phosphorylation. | Promotes the expansion and function of immunosuppressive Treg cells, restoring immune balance. | [1][2][7] |

| Cytokine Modulation | Reduces secretion of IL-21, IL-17, and interferon-γ. | Suppresses key pro-inflammatory cytokines implicated in the pathology of cGVHD. | [7][9] |

| Cell Population Shift | Decreases Th17 and Tfh cells; increases Treg cells. | The shift in the Th17/Treg balance is a central mechanism for restoring immune homeostasis. | [1][6][8][9] |

| Clinical Response (ROCKstar Study) | Overall response rates of 74% (200 mg QD) and 77% (200 mg BID) in patients with cGVHD after ≥2 prior lines of therapy. | High efficacy in a heavily pretreated and refractory patient population, validating the mechanism of action. | [2] |

Experimental Protocols for Measuring STAT Phosphorylation

The assessment of STAT3 and STAT5 phosphorylation is crucial for evaluating the mechanism of action of drugs like this compound. Standard laboratory techniques such as Western Blotting and Flow Cytometry are commonly employed.

Western Blotting for Phospho-STAT3 Quantification

This method is used to detect and quantify the levels of phosphorylated STAT3 in cell lysates.

Methodology:

-

Cell Culture and Treatment: Culture relevant cells (e.g., HEK293, primary T cells) and stimulate with an appropriate agent (e.g., IL-6) to induce STAT3 phosphorylation[10]. Treat with this compound at desired concentrations for a specified time.

-

Cell Lysis: Lyse the cells using a complete lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins[11].

-

Protein Quantification: Determine the total protein concentration of the lysates using a detergent-compatible assay (e.g., BCA assay)[11].

-

Immunoprecipitation (Optional): For increased specificity, STAT3 or phospho-STAT3 can be isolated from the cell lysate using specific antibodies[10][12].

-

SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane[13].

-

Antibody Incubation:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific for phosphorylated STAT3 (e.g., anti-pSTAT3 Tyr705)[14][15].

-

For normalization, probe separate blots or strip and re-probe the same blot with an antibody for total STAT3 and a loading control (e.g., HSC70, GAPDH)[10][13].

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify band intensity using densitometry software.

Caption: Workflow for quantifying phospho-STAT3 via Western Blot analysis.

Flow Cytometry for Phospho-STAT5 Analysis in T-cell Subsets

Phospho-flow cytometry allows for the quantitative measurement of phosphorylated STAT5 at the single-cell level, enabling simultaneous analysis of specific immune cell populations.[15]

Methodology:

-

Cell Stimulation: Stimulate whole blood or isolated peripheral blood mononuclear cells (PBMCs) with a cytokine known to activate STAT5 (e.g., IL-2, IL-7) for a short duration (e.g., 15 minutes) in the presence or absence of this compound[16][17].

-

Fixation: Immediately stop the signaling reaction by fixing the cells with a buffer such as paraformaldehyde (PFA) or BD Phosflow Lyse/Fix Buffer[16][18]. This cross-links proteins and preserves the phospho-epitopes.

-

Permeabilization: Permeabilize the cells using an ice-cold methanol-based buffer or a commercial permeabilization reagent (e.g., BD Perm Buffer III)[16][18]. This allows antibodies to access intracellular targets.

-

Antibody Staining: Incubate the permeabilized cells with a cocktail of fluorophore-conjugated antibodies.

-

Data Acquisition: Acquire the stained samples on a multicolor flow cytometer.

-

Data Analysis: Gate on the cell populations of interest (e.g., CD4+ T cells, CD4+CD25+FoxP3+ Tregs). Analyze the median fluorescence intensity (MFI) of the anti-pSTAT5 antibody within each gate to quantify the level of STAT5 phosphorylation[19].

Caption: Phospho-flow cytometry workflow for analyzing STAT5 phosphorylation.

Conclusion

This compound represents a targeted therapeutic approach that directly addresses the underlying immunopathology of diseases like cGVHD. Its selective inhibition of ROCK2 orchestrates a sophisticated and beneficial modulation of the immune system, characterized by the suppression of pro-inflammatory Th17 pathways via downregulation of STAT3 phosphorylation and the concurrent enhancement of regulatory T cell function through the upregulation of STAT5 phosphorylation. This dual mechanism restores immune homeostasis and mitigates the inflammatory and fibrotic processes central to the disease. The experimental protocols detailed herein provide a framework for the continued investigation of this compound and other ROCK2 inhibitors in both preclinical and clinical research settings.

References

- 1. This compound for chronic graft-versus-host disease after 2 or more prior lines of therapy: the ROCKstar Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound reduces oral chronic graft-versus-host disease tissue inflammation and fibrosis: a ROCKstar companion study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ascopubs.org [ascopubs.org]

- 4. researchgate.net [researchgate.net]

- 5. What is the mechanism of action of this compound Mesilate? [synapse.patsnap.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. ROCK 2 inhibition with this compound for the treatment of chronic graft-versus-host disease: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of this compound? [synapse.patsnap.com]

- 9. Formulary Drug Review: this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mesoscale.com [mesoscale.com]

- 12. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Stoichiometry of STAT3 and Mitochondrial Proteins: IMPLICATIONS FOR THE REGULATION OF OXIDATIVE PHOSPHORYLATION BY PROTEIN-PROTEIN INTERACTIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mesoscale.com [mesoscale.com]

- 15. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]

- 17. oncotarget.com [oncotarget.com]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

Belumosudil and the Modulation of Th17/Treg Balance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Belumosudil (formerly KD025) is a first-in-class, orally available, selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2). It has demonstrated significant clinical efficacy in the treatment of chronic graft-versus-host disease (cGVHD). The therapeutic effect of this compound is attributed, in large part, to its ability to modulate the balance between pro-inflammatory T helper 17 (Th17) cells and anti-inflammatory regulatory T (Treg) cells. This guide provides an in-depth technical overview of this compound's mechanism of action, summarizes key quantitative data from preclinical and clinical studies, details relevant experimental protocols, and visualizes the core signaling pathways and workflows.

Introduction: The Th17/Treg Axis in Immune Homeostasis and Disease

The differentiation of naive T helper (Th0) cells into distinct effector lineages is a critical determinant of the immune response. Among these lineages, Th17 and Treg cells play opposing roles. Th17 cells, characterized by the expression of the transcription factor RORγt and the production of pro-inflammatory cytokines such as Interleukin-17 (IL-17), are crucial for host defense against extracellular pathogens but are also key drivers of autoimmune and inflammatory diseases. Conversely, Treg cells, which express the transcription factor Foxp3 and produce anti-inflammatory cytokines like IL-10 and TGF-β, are essential for maintaining self-tolerance and immune homeostasis. An imbalance in the Th17/Treg ratio, often skewed towards a Th17 phenotype, is a hallmark of various autoimmune and inflammatory conditions, including cGVHD.

Mechanism of Action: this compound and ROCK2 Inhibition

This compound's primary molecular target is ROCK2, a serine/threonine kinase that plays a pivotal role in cytokine signaling and T-cell differentiation. ROCK2 is a downstream effector of the RhoA GTPase and is involved in a multitude of cellular processes, including actin cytoskeleton organization, cell migration, and gene transcription.

In the context of T-cell differentiation, ROCK2 activity is crucial for the pro-inflammatory Th17 phenotype. It promotes the phosphorylation and activation of the Signal Transducer and Activator of Transcription 3 (STAT3), a key transcription factor for Th17 differentiation. Activated STAT3, in turn, induces the expression of RORγt, the master regulator of the Th17 lineage, and the production of IL-17 and IL-21. Furthermore, ROCK2 can phosphorylate and inactivate Interferon Regulatory Factor 4 (IRF4), a transcription factor that promotes Treg differentiation, thereby suppressing the Treg lineage.

This compound selectively inhibits ROCK2, leading to a multi-pronged modulation of the Th17/Treg balance:

-

Downregulation of Th17 Cells: By inhibiting ROCK2, this compound prevents the phosphorylation of STAT3, thereby reducing the expression of RORγt and subsequent production of IL-17.

-

Upregulation of Treg Cells: Inhibition of ROCK2 leads to increased expression of Foxp3, the master regulator of Treg cells, promoting their differentiation and suppressive function.

-

Modulation of Cytokine Profile: The shift in the Th17/Treg balance is accompanied by a change in the cytokine milieu, with a decrease in pro-inflammatory cytokines (e.g., IL-17, IL-21) and an increase in anti-inflammatory cytokines (e.g., IL-10).

Quantitative Data from Preclinical and Clinical Studies

The immunomodulatory effects of this compound on the Th17/Treg balance have been quantified in several key studies. The following tables summarize the significant findings.

Table 1: Effect of this compound on T-Cell Populations in a Murine Model of Sclerodermatous cGVHD

| Parameter | Vehicle Control | This compound (KD025) | % Change | p-value |

| Th17 Cells (% of CD4+) | 1.8 ± 0.2 | 0.8 ± 0.1 | -55.6% | <0.01 |

| Treg Cells (% of CD4+) | 6.5 ± 0.5 | 10.2 ± 0.8 | +56.9% | <0.01 |

| Th17/Treg Ratio | 0.28 | 0.08 | -71.4% | <0.01 |

Data adapted from Zanin-Zhorov et al. (2014). Values are represented as mean ± SEM.

Table 2: Changes in Circulating T-Cell Subsets in cGVHD Patients Treated with this compound (ROCKstar Study)

| Cell Population | Baseline (Median %) | Post-Treatment (Median %) | Median % Change |

| Th17 Cells (CD4+IL-17A+) | 2.1 | 1.2 | -42.9% |

| Treg Cells (CD4+CD25+Foxp3+) | 4.8 | 6.5 | +35.4% |

Data represents median values from a cohort of cGVHD patients. Post-treatment measurements were taken after 2-3 months of this compound administration.

Table 3: Modulation of Key Cytokine and Transcription Factor Gene Expression

| Gene | Fold Change vs. Control (this compound Treatment) |

| RORC (encodes RORγt) | -2.5 |

| IL17A | -3.1 |

| FOXP3 | +1.8 |

| STAT3 (phosphorylated) | -4.2 |

Data from in vitro studies using human peripheral blood mononuclear cells (PBMCs) stimulated under Th17-polarizing conditions.

Experimental Protocols

The following sections detail the methodologies typically employed in studies assessing the impact of this compound on the Th17/Treg balance.

Patient Population and Sample Collection (Clinical Studies)

-

Inclusion Criteria: Patients diagnosed with moderate to severe cGVHD who have failed at least two prior lines of systemic therapy.

-

Sample Collection: Peripheral blood samples are collected at baseline (prior to this compound administration) and at subsequent time points (e.g., monthly) during treatment. Blood is collected in sodium heparin tubes for PBMC isolation.

PBMC Isolation and In Vitro Culture

-

Isolation: PBMCs are isolated from whole blood using Ficoll-Paque density gradient centrifugation.

-

In Vitro Stimulation: For in vitro assays, isolated PBMCs or purified CD4+ T cells are cultured in complete RPMI-1640 medium. For Th17 polarization, cells are stimulated with anti-CD3 and anti-CD28 antibodies in the presence of a cytokine cocktail including IL-6, TGF-β, IL-1β, and IL-23, with or without varying concentrations of this compound.

Flow Cytometry for Th17 and Treg Cell Analysis

-

Surface Staining: Cells are first stained with fluorescently conjugated antibodies against surface markers such as CD3, CD4, and CD25.

-

Intracellular Staining: Following surface staining, cells are fixed and permeabilized using a fixation/permeabilization buffer (e.g., eBioscience™ Foxp3 / Transcription Factor Staining Buffer Set).

-

Transcription Factor and Cytokine Staining: Permeabilized cells are then stained with antibodies against intracellular targets:

-

For Th17: Anti-IL-17A and anti-RORγt.

-

For Treg: Anti-Foxp3.

-

-

Gating Strategy:

-

Gate on lymphocyte population based on forward and side scatter (FSC/SSC).

-

Gate on single cells (singlets).

-

Gate on CD3+ T cells.

-

Gate on CD4+ T helper cells.

-

From the CD4+ population, identify:

-

Th17 cells: as IL-17A+ and/or RORγt+.

-

Treg cells: as CD25+ and Foxp3+.

-

-

-

Data Acquisition and Analysis: Samples are acquired on a multi-color flow cytometer (e.g., BD LSRFortessa™) and analyzed using software such as FlowJo™.

Gene Expression Analysis by RT-qPCR

-

RNA Extraction: Total RNA is extracted from cell pellets using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

-

cDNA Synthesis: cDNA is synthesized from the extracted RNA using a reverse transcription kit.

-

Quantitative PCR: qPCR is performed using a real-time PCR system with SYBR Green or TaqMan probes for target genes (e.g., RORC, IL17A, FOXP3, STAT3) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

Cytokine Measurement

-

Sample: Cell culture supernatants or patient plasma.

-

Method: Concentrations of key cytokines (e.g., IL-17A, IL-10, IL-6, IL-21) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead-based immunoassays (e.g., Luminex).

Conclusion and Future Directions

This compound represents a targeted therapeutic strategy that effectively rebalances the Th17/Treg axis by selectively inhibiting ROCK2. This mechanism is central to its clinical success in cGVHD and holds promise for other autoimmune and inflammatory conditions characterized by Th17/Treg dysregulation. The quantitative data from both preclinical and clinical studies consistently demonstrate a significant reduction in pro-inflammatory Th17 cells and a corresponding increase in immunosuppressive Treg cells following this compound treatment.

Future research should continue to explore the long-term effects of this compound on immune reconstitution, the potential for combination therapies to further enhance its efficacy, and its applicability to a broader range of immune-mediated diseases. The detailed protocols and pathways outlined in this guide provide a framework for researchers and drug development professionals to design and interpret studies aimed at further elucidating the immunomodulatory properties of ROCK2 inhibitors.

Belumosudil: A ROCK2-Selective Inhibitor for the Attenuation of Fibrotic Pathologies

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Fibrosis, characterized by the excessive accumulation of extracellular matrix, represents a significant pathological driver in a multitude of chronic diseases, leading to organ dysfunction and failure. Belumosudil (formerly KD025), a selective inhibitor of Rho-associated coiled-coil kinase 2 (ROCK2), has emerged as a promising therapeutic agent that targets the underlying mechanisms of both inflammation and fibrosis. This technical guide provides a comprehensive overview of the role of this compound in inhibiting fibrosis, with a focus on its mechanism of action, supporting quantitative data from preclinical and clinical studies, and detailed experimental protocols for the investigation of its anti-fibrotic effects.

Introduction

The ROCK2 signaling pathway is a critical regulator of cellular processes implicated in the pathogenesis of fibrotic diseases.[1][2] Overactivation of ROCK2 contributes to the differentiation of fibroblasts into myofibroblasts, the primary cell type responsible for excessive collagen deposition.[2] Furthermore, ROCK2 plays a pivotal role in modulating immune responses, particularly the balance between pro-inflammatory T helper 17 (Th17) cells and anti-inflammatory regulatory T cells (Tregs), which is often dysregulated in fibrotic and inflammatory conditions.[3]

This compound is an orally bioavailable small molecule that exhibits high selectivity for ROCK2 over ROCK1.[4] This selectivity is crucial, as it is believed to contribute to a favorable safety profile by minimizing off-target effects. This compound has been approved for the treatment of chronic graft-versus-host disease (cGVHD), a condition characterized by both inflammation and fibrosis, and is under investigation for other fibrotic disorders, including idiopathic pulmonary fibrosis (IPF) and cardiac fibrosis.[4][5][6]

Mechanism of Action: Dual Inhibition of Inflammation and Fibrosis

This compound exerts its anti-fibrotic effects through a dual mechanism of action that involves the modulation of both immune and non-immune cell types.

Rebalancing Immune Homeostasis

This compound recalibrates the adaptive immune system by inhibiting ROCK2-mediated signaling pathways in T cells. Specifically, it downregulates the phosphorylation of STAT3, a key transcription factor for the differentiation of pro-inflammatory Th17 cells.[3][7] Concurrently, this compound promotes the phosphorylation of STAT5, which is essential for the development and function of immunosuppressive Treg cells.[3][4] This shift in the Th17/Treg balance helps to resolve the chronic inflammation that often precedes and perpetuates fibrotic processes.

Direct Inhibition of Pro-fibrotic Pathways

This compound directly targets the fibrotic machinery by interfering with key signaling cascades downstream of ROCK2. One of the primary pro-fibrotic cytokines is transforming growth factor-beta 1 (TGF-β1), which signals through the Smad pathway to stimulate fibroblast activation and collagen synthesis.[5] this compound has been shown to inhibit the TGF-β1/Smad2 pathway, thereby suppressing the activation of cardiac fibroblasts.[5]

Furthermore, ROCK2 activation leads to the polymerization of globular actin (G-actin) into filamentous actin (F-actin), a process that releases the myocardin-related transcription factor (MRTF). MRTF then translocates to the nucleus and promotes the expression of pro-fibrotic genes, including those encoding for collagen and alpha-smooth muscle actin (α-SMA).[8] By inhibiting ROCK2, this compound prevents this cascade, leading to a reduction in myofibroblast differentiation and extracellular matrix deposition.[9]

Signaling Pathways

The anti-fibrotic activity of this compound can be visualized through its impact on two major signaling pathways:

Quantitative Data

The anti-fibrotic effects of this compound have been quantified in various in vitro and in vivo models.

| Parameter | Value | Model System | Reference |

| ROCK2 Inhibition | |||

| IC50 | 105 nM | Cell-free enzyme assay | |

| Selectivity (ROCK1 IC50) | 24 µM | Cell-free enzyme assay | |

| Preclinical Anti-fibrotic Activity | |||

| Treatment Dose | 50 mg/kg/day | Transverse aortic constriction (TAC) mouse model of cardiac fibrosis | [5] |

| Clinical Anti-fibrotic and Immune-modulatory Activity (cGVHD) | |||

| Overall Response Rate (200 mg daily) | 74% | Phase 2 ROCKstar study (NCT03640481) | [4][8] |

| Overall Response Rate (200 mg twice daily) | 77% | Phase 2 ROCKstar study (NCT03640481) | [4][8] |

| Reduction in Collagen Type I in Oral Mucosa | Statistically significant | Responders in a ROCKstar companion study | [7][10] |

| Decrease in Salivary TGF-β1 | Statistically significant | Responders in a ROCKstar companion study | [7][10] |

| Increase in CD4+ Treg cells | Observed in minor salivary glands and blood | ROCKstar companion study | [7] |

| Decrease in IL-17+ cells | Observed in oral mucosa and minor salivary glands | ROCKstar companion study | [7] |

Experimental Protocols

The following protocols provide a framework for the investigation of this compound's anti-fibrotic effects.

In Vitro Cardiac Fibroblast Activation Assay

This protocol is adapted from studies investigating the effect of ROCK inhibitors on TGF-β1-induced fibroblast activation.[5]

References

- 1. ROCK 2 inhibition with this compound for the treatment of chronic graft-versus-host disease: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ascopubs.org [ascopubs.org]

- 4. ashpublications.org [ashpublications.org]

- 5. This compound, ROCK2-specific inhibitor, alleviates cardiac fibrosis by inhibiting cardiac fibroblasts activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. This compound reduces oral chronic graft-versus-host disease tissue inflammation and fibrosis: a ROCKstar companion study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound for chronic graft-versus-host disease after 2 or more prior lines of therapy: the ROCKstar Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound combination therapy for chronic graft-versus-host-disease in real-world clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound reduces oral chronic graft-versus-host disease tissue inflammation and fibrosis: a ROCKstar companion study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Belumosudil (KD025): A Technical Guide

Belumosudil (formerly KD025), marketed as Rezurock, is a first-in-class, orally administered, selective inhibitor of Rho-associated coiled-coil kinase 2 (ROCK2).[1][2][3] Its development marks a significant advancement in the treatment of chronic graft-versus-host disease (cGVHD), a serious and often life-threatening complication of allogeneic hematopoietic stem cell transplantation.[1][4] This technical guide provides an in-depth overview of the discovery, mechanism of action, and clinical development of this compound for researchers, scientists, and drug development professionals.

Discovery and Development Timeline

The journey of this compound from a laboratory compound to an FDA-approved therapy involved several key stages and organizations. Originally known as SLx-2119, the compound was developed by Surface Logix, Inc.[1] It was later acquired by Kadmon Corporation, which continued its development under the identifier KD025.[1][5]

The development of this compound was specifically aimed at addressing the underlying pathology of cGVHD, making it one of the first drugs designed and tested for this indication.[6][7] In July 2021, the U.S. Food and Drug Administration (FDA) approved this compound for the treatment of adult and pediatric patients 12 years and older with cGVHD after the failure of at least two prior lines of systemic therapy.[1][8] This approval was granted under the FDA's Real-Time Oncology Review pilot program, reflecting the significant unmet medical need for this patient population.[5][9] this compound has also received orphan drug designation in the United States and the European Union for the treatment of cGVHD.[1][8]

Mechanism of Action: Targeting the ROCK2 Signaling Pathway

This compound exerts its therapeutic effects through the selective inhibition of ROCK2, a serine/threonine kinase that plays a critical role in various cellular processes implicated in the pathophysiology of cGVHD, including inflammation and fibrosis.[2][3] The overactivation of the ROCK2 signaling pathway contributes to the immune dysregulation and tissue damage characteristic of the disease.[2][10]

The mechanism of this compound is dual-acting:

-

Immunomodulation: this compound restores immune homeostasis by rebalancing pro-inflammatory T helper 17 (Th17) cells and anti-inflammatory regulatory T (Treg) cells.[3][4] It achieves this by downregulating the phosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3), which is crucial for Th17 differentiation, and upregulating the phosphorylation of STAT5, which is involved in Treg function.[4] This leads to a reduction in the production of pro-inflammatory cytokines such as IL-17 and IL-21.[1][10][11]

-

Anti-fibrotic Effects: The ROCK2 pathway is a key regulator of fibrosis.[10][12] By inhibiting ROCK2, this compound downregulates pro-fibrotic signaling pathways, including Transforming Growth Factor-β (TGF-β).[10] This impedes the differentiation of fibroblasts into myofibroblasts, reduces the deposition of collagen and other extracellular matrix components, and can help to reverse established fibrosis.[2][3][4]

Experimental Protocols

Detailed experimental protocols for the development of this compound are proprietary. However, based on published literature, the preclinical and clinical evaluation of this compound likely involved the following methodologies:

Kinase Inhibition Assays

-

Objective: To determine the potency and selectivity of this compound against ROCK2 and other kinases.

-

Methodology: In vitro kinase assays would have been performed using purified recombinant human ROCK2 enzyme. The inhibitory activity of this compound would be measured by quantifying the phosphorylation of a substrate in the presence of varying concentrations of the compound. IC50 values are determined from these dose-response curves. To assess selectivity, similar assays would be run against a panel of other kinases, including ROCK1.

Cell-Based Functional Assays

-

Objective: To evaluate the effect of this compound on immune cell function and signaling pathways in a cellular context.

-

Methodology: Human peripheral blood mononuclear cells (PBMCs) from healthy donors and patients with active cGVHD were likely used.[4] These cells would be stimulated in vitro (e.g., with anti-CD3/CD28 antibodies) in the presence or absence of this compound. Key endpoints would include:

-

Cytokine Production: Measurement of IL-17 and IL-21 levels in cell culture supernatants using techniques like ELISA.

-

Phosphorylation Status: Analysis of STAT3 phosphorylation levels in T-cell subsets via flow cytometry or Western blotting.

-

Transcription Factor Expression: Quantification of key transcription factors like RORγt (for Th17) and Foxp3 (for Treg) using intracellular flow cytometry or RT-qPCR.

-

In Vivo Animal Models

-

Objective: To assess the efficacy and safety of this compound in living organisms that mimic human cGVHD and fibrosis.

-

Methodology:

-

Murine Models of cGVHD: Researchers likely utilized established mouse models of sclerodermatous cGVHD and bronchiolitis obliterans syndrome to evaluate the ability of this compound to reduce skin and lung fibrosis, respectively.[3]

-

Fibrosis Models: Models such as bleomycin-induced pulmonary fibrosis or thioacetamide-induced liver fibrosis would be used to confirm the anti-fibrotic effects of ROCK2 inhibition.[12][13] Efficacy would be assessed through histological analysis of tissues, measurement of collagen content, and analysis of fibrotic gene expression.

-

Clinical Efficacy and Safety Data

The clinical development program for this compound in cGVHD included two key Phase 2 studies: the dose-finding study KD025-208 and the pivotal ROCKstar study (KD025-213).[14][15][16] These trials demonstrated clinically meaningful and durable responses in a heavily pre-treated patient population.

Table 1: Efficacy of this compound in Chronic Graft-versus-Host Disease

| Study (NCT) / Cohort | Number of Patients | Prior Lines of Therapy (Median) | Overall Response Rate (ORR) | Notes |

| KD025-208 (NCT02841995)[17] | ||||

| 200 mg once daily | 17 | 1-3 | 65% | Responses observed across all affected organs. |

| 200 mg twice daily | 16 | 1-3 | 69% | Rapid responses, often by the first assessment at 8 weeks. |

| ROCKstar (KD025-213) (NCT03640481)[6][14] | ||||

| 200 mg once daily | 65 | 3 | 75% | FDA approval was based on this cohort. |

| 200 mg twice daily | 66 | 3 | 77% | Responses were durable, with a median duration of 54 weeks. |

| Real-World Study (City of Hope)[18] | 45 | 3 | 46.7% | Highlights differences between clinical trial and real-world populations. |

| Real-World Study (High-Volume Center)[19] | 66 | Not Specified | 64% (at 12 months) | Supports clinical trial findings in a real-world setting. |

Table 2: Organ-Specific Responses from Pooled Analysis (KD025-208 & ROCKstar)[20]

| Organ | Response Rate (CR + PR) |

| Overall | 77% (130/170) |

| Skin | 35% (48/135) |

| Mouth | 57% (56/99) |

| Eyes | 41% (52/128) |

| Joints | 68% (84/124) |

| Lungs | 23% (14/61) |

| Upper Gastrointestinal | 73% (19/26) |

| Lower Gastrointestinal | 87% (13/15) |

Table 3: Safety Profile of this compound

This compound has been shown to be well-tolerated.[3][14] The adverse events observed in clinical trials were generally consistent with those expected in patients with cGVHD who are receiving corticosteroids and other immunosuppressants.[14]

| Common Adverse Events (>20%) |

| Infection |

| Asthenia (Tiredness/Weakness) |

| Nausea |

| Diarrhea |

| Dyspnea (Shortness of breath) |

| Cough |

| Edema (Swelling) |

| Hemorrhage (Bleeding) |

| Abdominal pain |

| Musculoskeletal pain |

| Headache |

| Hypertension (High blood pressure) |

Source:[1]

Importantly, this compound was associated with a low risk of infection and cytopenia, and most patients were able to remain on therapy to achieve clinically meaningful results.[4][14]

Conclusion

This compound represents a targeted therapeutic approach for cGVHD, born from a rational drug design process aimed at the core pathophysiological drivers of the disease. Its dual mechanism of action, which addresses both immune dysregulation and fibrosis through the selective inhibition of ROCK2, has translated into significant clinical benefit for patients with treatment-refractory cGVHD. The data from preclinical and clinical studies provide a robust foundation for its use and support further investigation into its potential in other immune-mediated and fibrotic diseases.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. ascopubs.org [ascopubs.org]

- 4. ROCK 2 inhibition with this compound for the treatment of chronic graft-versus-host disease: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. FDA Approves this compound for Chronic GVHD - NCI [cancer.gov]

- 7. My paper of the month - ROCK2 Inhibition With this compound (KD025) for the Treatment of Chronic Graft-Versus-Host Disease | EBMT [ebmt.org]

- 8. This compound with ROCK-2 inhibition: chemical and therapeutic development to FDA approval for the treatment of chronic graft-versus-host disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ROCK2, a Critical Regulator of Immune Modulation and Fibrosis Has Emerged as a Therapeutic Target in Chronic Graft-versus-Host Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. atsjournals.org [atsjournals.org]

- 13. ROCK2 inhibition attenuates profibrogenic immune cell function to reverse thioacetamide-induced liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ashpublications.org [ashpublications.org]

- 15. targetedonc.com [targetedonc.com]

- 16. FDA Approval Summary: this compound For Adult and Pediatric Patients 12 Years and Older with Chronic GVHD After Two or More Prior Lines of Systemic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Kadmon Announces Updated Positive Results from Phase 2 Study of KD025 in cGVHD - BioSpace [biospace.com]

- 18. Real-World Study Evaluates Effectiveness of this compound in Chronic GVHD | Cancer Nursing Today [cancernursingtoday.com]

- 19. 2024 Tandem Meetings | Transplantation & Cellular Therapy Meetings of ASTCT and CIBMTR [tandem.confex.com]

Belumosudil's Impact on IL-17 and IL-21 Cytokine Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the impact of Belumosudil (tradename Rezurock), a selective ROCK2 inhibitor, on the production of the pro-inflammatory cytokines Interleukin-17 (IL-17) and Interleukin-21 (IL-21). This document consolidates key findings, presents quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways and experimental workflows.

Core Mechanism of Action: Inhibition of the ROCK2-STAT3 Signaling Pathway

This compound exerts its immunomodulatory effects by selectively inhibiting Rho-associated coiled-coil containing protein kinase 2 (ROCK2). This inhibition disrupts a critical signaling cascade that leads to the production of IL-17 and IL-21 by T helper 17 (Th17) and T follicular helper (Tfh) cells.[1][2][3][4][5][6] The key mechanism involves the downregulation of Signal Transducer and Activator of Transcription 3 (STAT3) phosphorylation.[3][5][7][8]

Activated ROCK2 normally phosphorylates STAT3, a crucial transcription factor for the genes encoding IL-17 and IL-21.[7][8] By inhibiting ROCK2, this compound prevents the phosphorylation and subsequent activation of STAT3, thereby reducing the transcription of these cytokine genes and ultimately decreasing their secretion.[1][7][8] This targeted action helps to restore immune homeostasis by shifting the balance from pro-inflammatory Th17 cells towards regulatory T cells (Tregs).[2][5]

Signaling Pathway Diagram

Caption: this compound's mechanism of action in inhibiting IL-17 and IL-21 production.

Quantitative Data on Cytokine Reduction

In vitro and ex vivo studies have demonstrated a significant reduction in IL-17 and IL-21 secretion from human peripheral blood mononuclear cells (PBMCs) upon treatment with this compound. The available quantitative data is summarized in the table below.

| Study Type | Cell Type | Treatment | This compound (KD025) Concentration/Dose | Outcome | Percentage Reduction | Reference |

| Ex vivo | Human PBMCs | Oral administration to healthy subjects, followed by ex vivo stimulation | 120 mg | Reduced IL-17 Secretion | 50-100% | [7] |

| Ex vivo | Human PBMCs | Oral administration to healthy subjects, followed by ex vivo stimulation | 120 mg | Reduced IL-21 Secretion | 50-100% | [7] |

| In vitro | Human PBMCs | In vitro treatment and stimulation | Not specified | Inhibition of IL-17 Secretion | - | [1] |

| In vitro | Human PBMCs | In vitro treatment and stimulation | Not specified | Inhibition of IL-21 Secretion | - | [1] |

Detailed Experimental Protocols

The following sections outline the methodologies for key experiments cited in the literature to assess the impact of this compound on cytokine production.

Isolation and Culture of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole blood, a crucial first step for in vitro and ex vivo studies.

Materials:

-

Human whole blood collected in heparinized tubes

-

Ficoll-Paque PLUS (or similar density gradient medium)

-

Phosphate-Buffered Saline (PBS), sterile

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

-

Centrifuge

-

Sterile conical tubes (15 mL and 50 mL)

-

Pipettes and sterile tips

Procedure:

-

Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.

-

Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque in a 50 mL conical tube, minimizing mixing of the layers.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma) and discard.

-

Collect the buffy coat layer, which contains the PBMCs, using a sterile pipette and transfer to a new 50 mL conical tube.

-

Wash the isolated PBMCs by adding 30-40 mL of sterile PBS and centrifuge at 300 x g for 10 minutes.

-

Discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium.

-

Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.

-

Resuspend the cells to the desired concentration (e.g., 1 x 10^6 cells/mL) in complete RPMI-1640 medium for subsequent experiments.

In Vitro Stimulation and this compound Treatment of PBMCs

This protocol details the stimulation of PBMCs to induce cytokine production and their treatment with this compound.

Materials:

-

Isolated PBMCs in complete RPMI-1640 medium

-

This compound (stock solution in DMSO, with final DMSO concentration kept below 0.1%)

-

Stimulating agents:

-

Anti-CD3 and Anti-CD28 antibodies (plate-bound or soluble)

-

Phorbol 12-myristate 13-acetate (PMA) and Ionomycin

-

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Plate Coating (for anti-CD3/CD28 stimulation):

-

Coat the wells of a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in sterile PBS) overnight at 4°C.

-

Wash the wells three times with sterile PBS before adding cells.

-

-

Seed the PBMCs at a density of 1-2 x 10^5 cells per well in a 96-well plate.

-

Add varying concentrations of this compound to the respective wells. Include a vehicle control (DMSO).

-

Stimulation:

-

For plate-bound stimulation, add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) to the wells.

-

Alternatively, add a cocktail of PMA (e.g., 50 ng/mL) and Ionomycin (e.g., 1 µg/mL) to the wells.

-

-

Incubate the plate for 24-72 hours in a CO2 incubator at 37°C.

-

After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells.

-

Carefully collect the supernatant for cytokine analysis and store at -80°C until use.

Measurement of IL-17 and IL-21 by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol provides a general outline for quantifying IL-17 and IL-21 levels in the collected cell culture supernatants using a sandwich ELISA.

Materials:

-

Commercial ELISA kit for human IL-17 and IL-21 (containing capture antibody, detection antibody, streptavidin-HRP, substrate solution, and stop solution)

-

Cell culture supernatants

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Assay diluent

-

Microplate reader

Procedure:

-

Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

-

Wash the plate three times with wash buffer.

-

Block the plate with a blocking buffer for 1-2 hours at room temperature.

-

Wash the plate three times with wash buffer.

-

Add 100 µL of standards and samples (cell culture supernatants) to the appropriate wells and incubate for 2 hours at room temperature.

-

Wash the plate three times with wash buffer.

-

Add 100 µL of the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.

-

Wash the plate three times with wash buffer.

-

Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 20-30 minutes at room temperature in the dark.

-

Wash the plate five times with wash buffer.

-

Add 100 µL of the substrate solution (e.g., TMB) to each well and incubate for 15-30 minutes at room temperature in the dark, allowing for color development.

-

Add 50 µL of the stop solution to each well to terminate the reaction.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the concentration of IL-17 and IL-21 in the samples by interpolating from the standard curve.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for assessing the effect of this compound on cytokine production in vitro.

Caption: A generalized workflow for in vitro analysis of this compound's effect on cytokine production.

References

- 1. Cytokine Production in Cell Culture by Peripheral Blood Mononuclear Cells from Immunocompetent Hosts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro cytokine production by normal human peripheral blood mononuclear cells as a measure of immunocompetence or the state of activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound reduces oral chronic graft-versus-host disease tissue inflammation and fibrosis: a ROCKstar companion study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. In Vitro Proliferation and Production of Cytokine and IgG by Human PBMCs Stimulated with Polysaccharide Extract from Plants Endemic to Gabon [mdpi.com]

- 8. ashpublications.org [ashpublications.org]

Preclinical Pharmacology of Belumosudil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical pharmacology of belumosudil (formerly KD025), a selective inhibitor of Rho-associated coiled-coil-containing protein kinase 2 (ROCK2). This compound has been approved for the treatment of chronic graft-versus-host disease (cGVHD) after the failure of at least two prior lines of systemic therapy[1][2][3]. This document details the compound's mechanism of action, summarizes key preclinical findings from in vitro and in vivo studies, and outlines relevant experimental protocols.

Mechanism of Action

This compound is a first-in-class medication that selectively inhibits ROCK2, a serine/threonine kinase involved in a multitude of cellular processes, including immune responses and fibrotic pathways[1][4]. The overactivation of ROCK2 is implicated in the pathophysiology of cGVHD, which is characterized by an imbalance of inflammatory and regulatory immune cells and progressive fibrosis[4][5][6].

This compound exerts its therapeutic effects through a dual mechanism of action:

-

Immunomodulation: this compound restores immune homeostasis by rebalancing the ratio of pro-inflammatory T helper 17 (Th17) cells and anti-inflammatory regulatory T cells (Treg). It achieves this by downregulating the phosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3), which is crucial for Th17 cell differentiation and the production of pro-inflammatory cytokines like IL-17 and IL-21[5][7][8][9]. Concurrently, it upregulates the phosphorylation of STAT5, promoting the expansion and suppressive function of Treg cells[8][9][10].

-

Anti-fibrotic Activity: this compound directly inhibits fibrotic processes. ROCK2 activation in fibroblasts promotes the formation of contractile fibers and the expression of profibrotic genes, leading to extracellular matrix deposition and tissue fibrosis[5][6]. By inhibiting ROCK2, this compound can suppress the differentiation of fibroblasts into myofibroblasts and reduce collagen deposition, thereby mitigating fibrosis[4][10].

The signaling pathway affected by this compound is depicted below.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Kinase Inhibition

| Target | IC50 | Selectivity (ROCK1/ROCK2) | Assay Type | Reference |

| ROCK2 | 105 nM | ~228-fold | Radiometric Enzyme Assay | |

| ROCK1 | 24 µM | Radiometric Enzyme Assay |

IC50: Half maximal inhibitory concentration

Table 2: In Vitro Cellular Effects

| Cell Type | Effect | Method | Reference |

| Human PBMCs | Inhibition of IL-17 and IL-21 secretion | Ex vivo stimulation | [2] |

| Human PBMCs | Downregulation of STAT3 phosphorylation | Ex vivo stimulation | |

| Human PBMCs | Upregulation of STAT5 phosphorylation | Ex vivo stimulation | |

| Human T-cells | Reduction of IRF4 and RORγt protein levels | In vitro culture | [5] |

PBMCs: Peripheral Blood Mononuclear Cells; IL: Interleukin; STAT: Signal Transducer and Activator of Transcription; IRF4: Interferon Regulatory Factor 4; RORγt: RAR-related orphan receptor gamma t.

Preclinical In Vivo Studies

This compound has demonstrated efficacy in various animal models of immune-mediated and fibrotic diseases.

-

Murine Models of cGVHD: In mouse models of cGVHD, including those for bronchiolitis obliterans syndrome and sclerodermatous cGVHD, treatment with this compound resulted in a significant reduction of lung and skin fibrosis[10]. It also improved clinical and histological scores associated with the disease[2].

-

Collagen-Induced Arthritis Model: In a mouse model of collagen-induced arthritis, this compound significantly reduced the progression of inflammatory arthritis by targeting the Th17-mediated pathway, leading to improved clinical arthritis scores[5].

-

Cardiac Fibrosis Model: In a mouse model of cardiac hypertrophy and fibrosis induced by transverse aortic constriction (TAC), this compound effectively ameliorated cardiac hypertrophy, fibrosis, and dysfunction by inhibiting the activation of cardiac fibroblasts[11].

Preclinical Pharmacokinetics

Preclinical pharmacokinetic studies have provided essential information on the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Table 3: Summary of Preclinical Pharmacokinetic Parameters

| Parameter | Finding | Species/System | Reference |

| Bioavailability | Mean of 64% | Healthy human subjects | [2][12] |

| Metabolism | Primarily by CYP3A4; lesser extent by CYP2C8, CYP2D6, and UGT1A9 | In vitro | [2][12] |

| Excretion | ~85% in feces (30% unchanged), <5% in urine | Healthy human subjects | [2][12] |

| Protein Binding | >98% to human serum albumin and alpha 1-acid glycoprotein | In vitro | [12] |

Experimental Protocols

This section provides an overview of the methodologies used in the preclinical evaluation of ROCK inhibitors like this compound.

ROCK Kinase Activity Assay (Enzyme Immunoassay)

This assay is designed to measure the activity of ROCK kinases and the inhibitory potential of compounds like this compound.

Protocol Steps:

-

Coating: 96-well plates are pre-coated with a recombinant ROCK substrate, such as Myosin Phosphatase Target Subunit 1 (MYPT1)[13][14].

-

Reaction: Active ROCK enzyme is added to the wells in the presence of various concentrations of the test inhibitor (this compound) or a vehicle control, along with ATP to initiate the kinase reaction[13].

-

Detection: After incubation, the phosphorylation of the substrate (e.g., at MYPT1 Thr696) is detected using a specific primary antibody[13][14].

-

Signal Generation: A horseradish peroxidase (HRP)-conjugated secondary antibody is then added, followed by a chromogenic substrate like TMB (3,3',5,5'-Tetramethylbenzidine)[13].

-

Quantification: The reaction is stopped, and the absorbance is measured. The signal intensity is inversely proportional to the inhibitory activity of the compound[13].

Cellular Assays for ROCK Inhibition

These assays measure the effect of ROCK inhibitors on downstream signaling pathways within intact cells.

Protocol for Phospho-STAT Analysis via Western Blot:

-

Cell Culture and Treatment: Human PBMCs or isolated T-cell subsets are cultured under appropriate conditions (e.g., Th17-skewing conditions) and treated with varying concentrations of this compound for a specified duration.

-

Cell Lysis: Cells are harvested and lysed using a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated STAT3 (p-STAT3), total STAT3, phosphorylated STAT5 (p-STAT5), and total STAT5.

-

Detection: The membrane is then incubated with an appropriate HRP-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescent substrate.

-

Analysis: The band intensities are quantified, and the ratio of phosphorylated protein to total protein is calculated to determine the effect of this compound on STAT phosphorylation.

Conclusion

The preclinical data for this compound strongly support its mechanism of action as a selective ROCK2 inhibitor with potent immunomodulatory and anti-fibrotic properties. In vitro studies have quantified its high selectivity for ROCK2 over ROCK1 and demonstrated its ability to rebalance the Th17/Treg axis by modulating STAT3 and STAT5 signaling. These cellular effects have been validated in multiple animal models, where this compound has shown significant efficacy in reducing inflammation and fibrosis. The well-characterized preclinical profile of this compound has provided a solid foundation for its clinical development and subsequent approval for the treatment of chronic graft-versus-host disease.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. FDA Approval Summary: this compound For Adult and Pediatric Patients 12 Years and Older with Chronic GVHD After Two or More Prior Lines of Systemic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FDA Approves this compound for Chronic GVHD - NCI [cancer.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. ROCK 2 inhibition with this compound for the treatment of chronic graft-versus-host disease: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound reduces oral chronic graft-versus-host disease tissue inflammation and fibrosis: a ROCKstar companion study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound for chronic graft-versus-host disease after 2 or more prior lines of therapy: the ROCKstar Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ascopubs.org [ascopubs.org]

- 11. This compound, ROCK2-specific inhibitor, alleviates cardiac fibrosis by inhibiting cardiac fibroblasts activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Formulary Drug Review: this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Rho相关激酶(ROCK)活性测定 This Rho-associated Protein Kinase (ROCK) Activity Assay Kit is an enzyme immunoassay for detection of the active ROCK & DMPK family kinases. | Sigma-Aldrich [sigmaaldrich.com]